

A Comparative Analysis of Topaz Models for Cryo-EM Particle Picking

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Compound of Interest

Compound Name: *Topaz*

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For researchers, scientists, and drug development professionals navigating the complexities of cryogenic electron microscopy (cryo-EM), the accurate and efficient selection of protein particles from micrographs is a pivotal step that directly influences the quality of the final 3D reconstruction. **Topaz**, a deep learning-based particle picker, has emerged as a powerful tool in this domain. This guide provides a detailed comparative analysis of different **Topaz** models and benchmarks its performance against other leading particle picking software.

Topaz in the Landscape of Particle Pickers

Topaz utilizes a positive-unlabeled learning approach, which distinguishes it from other methods by allowing it to be trained on a small number of user-selected "positive" examples (particles) without requiring the explicit labeling of "negative" examples (background). This can be particularly advantageous for challenging datasets.^[1]

A 2024 study by Gyawali et al. provides a valuable benchmark, comparing **Topaz** with two other deep learning-based pickers, crYOLO and CryoSegNet, on the comprehensive CryoPPP dataset.^[2] The results of this study are summarized in the table below.

Performance Benchmark: Topaz vs. Alternatives

Particle Picker	Average Precision	Average Recall	Average F1-Score	Total Particles Picked (from 7 datasets)
Topaz	0.704	0.802	0.729	475,342
crYOLO	0.744	0.768	0.751	297,325
CryoSegNet	0.792	0.747	0.761	328,251
Data sourced from Gyawali et al. (2024).[2]				

As the data indicates, **Topaz** excels in recall, identifying the highest number of particles.[2] This can be a significant advantage when dealing with datasets containing a limited initial particle pool. However, CryoSegNet demonstrates the highest precision and F1-score, suggesting a more balanced performance in correctly identifying true particles while minimizing false positives.[2] Qualitative observations from the study noted that while **Topaz** picked the most particles, it also had a tendency to select more false positives, particularly in areas with ice contamination.[2]

A Closer Look at Topaz Models

Topaz offers several neural network architectures for particle picking, allowing users to select a model that best suits their specific dataset and computational resources. The primary architectures include Residual Networks (ResNets) and standard Convolutional Neural Networks (CNNs).

While direct quantitative comparisons of these models on a standardized benchmark dataset are not readily available in the reviewed literature, the official documentation and user guides provide valuable insights into their characteristics and recommended use cases.

Topaz Model Characteristics

Model Architecture	Receptive Field (pixels)	Key Characteristics & Recommendations
ResNet8	71	Offers a good balance of performance and receptive field size. Often a good starting point for many datasets.
ResNet16	Not specified	A larger model with more parameters than ResNet8. The resnet16_u64 is considered the best pre-trained model and is the default in some integrations like cryoSPARC. Larger models like this can perform better with more training data but may be more prone to overfitting with smaller datasets. [3]
conv127	127	A large convolutional model. Should be used for complex models where a large receptive field is necessary.
conv63	63	A smaller convolutional model, suitable when less complex models are needed.
conv31	31	The smallest convolutional model, ideal for simpler cases or when a small receptive field is sufficient.

The choice of the model can be influenced by the size of the particle and the desired complexity of the model. For instance, downsampling micrographs to a pixel size of about 4-8 Å is generally recommended, with ~4 Å/pix being better for small to medium-sized particles and ~8 Å/pix for larger particles when using pre-trained models.[\[1\]](#)

Experimental Protocols

To ensure reproducibility and transparency, this section details the methodologies for a typical **Topaz** workflow and the comparative study mentioned earlier.

General Topaz Particle Picking Workflow

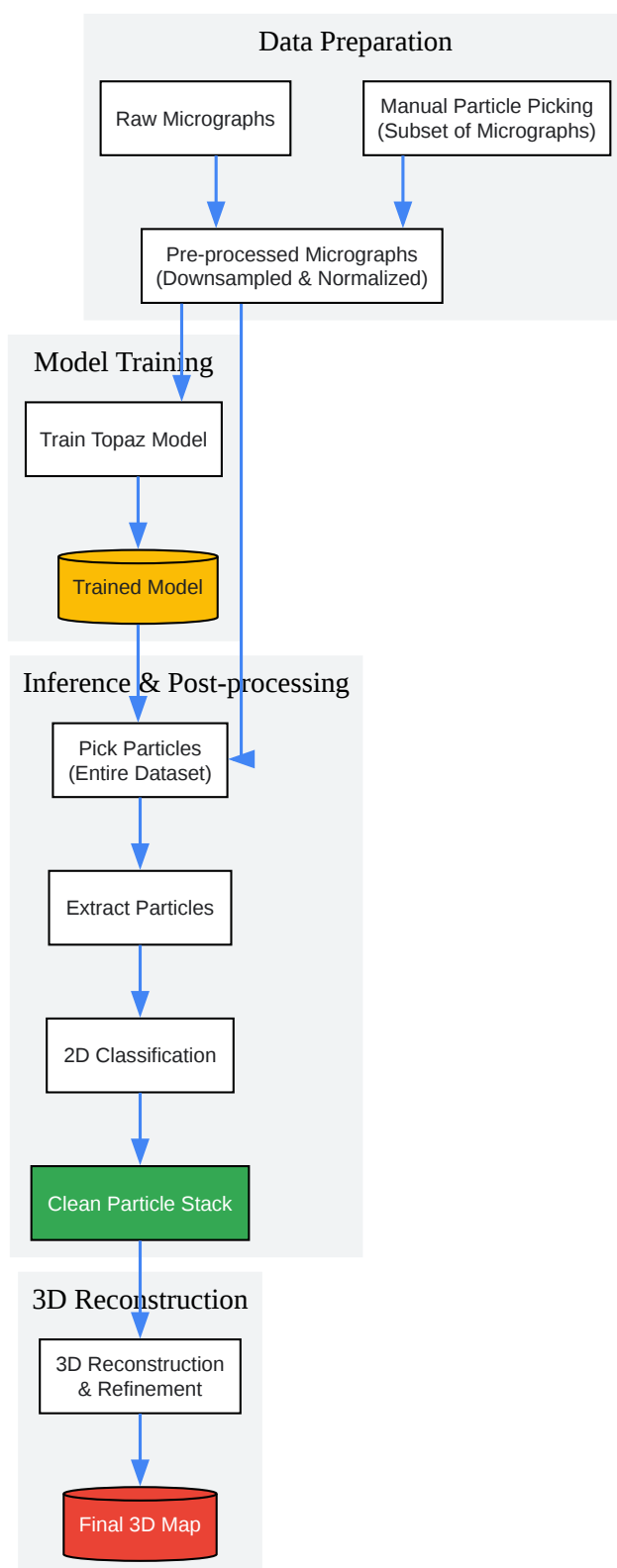
- **Manual Picking (Training Data Preparation):** A small, representative set of particles (typically a few hundred to a thousand) is manually picked from a subset of micrographs. These coordinates serve as the "positive" training examples.[\[2\]](#)
- **Micrograph Pre-processing:** Micrographs are downsampled and normalized. The particle coordinates are scaled accordingly. A common practice is to downsample to a pixel size of 4-8 Å.[\[1\]](#)
- **Model Training:** The **topaz** train command is used to train a model. Key parameters include:
 - **--num-particles:** The estimated number of particles per micrograph.[\[2\]](#)
 - **--learning-rate:** The step size for model updates during training.[\[2\]](#)
 - **--minibatch-size:** The number of training examples used in one iteration.[\[2\]](#)
- **Particle Picking (Inference):** The trained model is then used to pick particles from the entire dataset using the **topaz** extract command. A score threshold is applied to filter out low-confidence picks.[\[2\]](#)
- **Particle Extraction and 2D Classification:** The picked coordinates are used to extract particles, which are then subjected to 2D classification to remove false positives and "junk" particles.
- **3D Reconstruction:** The cleaned particle stack is used for downstream processing, including ab-initio 3D reconstruction and refinement.

Experimental Protocol for Topaz vs. Alternatives (Based on Gyawali et al., 2024)

- Dataset: The CryoPPP (Cryo-EM Protein Particle Picking) dataset, a curated collection of seven publicly available cryo-EM datasets from the Electron Microscopy Public Image Archive (EMPIAR).
- Particle Pickers:
 - **Topaz**: Utilized its positive-unlabeled learning approach.
 - crYOLO: Based on the "You Only Look Once" (YOLO) object detection framework.
 - CryoSegNet: Employs a two-stage process involving a U-Net for initial segmentation followed by the Segment Anything Model (SAM) for final particle localization.
- Performance Metrics: The pickers were evaluated based on average precision, average recall, and average F1-score.

Visualizing the Workflow

To better understand the logical flow of a typical particle picking process using a deep learning model like **Topaz**, the following diagram illustrates the key stages.



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Caption: A flowchart illustrating the typical stages of a deep learning-based particle picking workflow in cryo-EM.

Conclusion

The choice of a particle picker is a critical decision in the cryo-EM workflow. **Topaz** stands out for its high recall, making it an excellent choice for datasets where maximizing the number of initial particle candidates is crucial.^[2] However, for users prioritizing precision and a lower false-positive rate from the outset, alternatives like CryoSegNet may present a more compelling option.^[2]

Within **Topaz**, the selection of the neural network model provides another layer of optimization. While a direct quantitative comparison is not readily available, the choice between ResNet and standard CNN architectures of varying sizes allows users to tailor the picking process to their specific dataset characteristics and computational resources. For most applications, starting with the ResNet8 or the pre-trained ResNet16 model is a sound strategy, with further exploration of other models for more challenging or unique datasets.

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